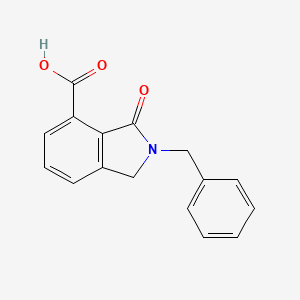

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Descripción general

Descripción

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and potential therapeutic applications .

Métodos De Preparación

The synthesis of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phthalic anhydride, followed by cyclization and oxidation steps . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has been explored for its potential therapeutic applications. Its structural analogs have shown promise as:

- Anticancer Agents: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The isoindole moiety is often linked to biological activity, making this compound a candidate for further development in cancer therapy.

- Anti-inflammatory Properties: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Building Block for Complex Molecules: It can be used to synthesize more complex isoindole derivatives, which are valuable in pharmaceuticals and agrochemicals.

- Functionalization Reactions: The carboxylic acid group can undergo various transformations (e.g., esterification, amidation) to yield compounds with diverse functionalities.

Biological Studies

In biological research, this compound has been investigated for:

- Enzyme Inhibition Studies: Its potential as an enzyme inhibitor has been explored, particularly in pathways relevant to disease mechanisms.

- Bioassays for Drug Development: The compound is utilized in bioassays to evaluate the efficacy of new drugs targeting specific biological pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoindole derivatives. Researchers synthesized several analogs of this compound and tested their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a potential pathway for drug development targeting cancer cells.

Case Study 2: Anti-inflammatory Potential

In another study focused on inflammation, researchers evaluated the anti-inflammatory effects of this compound using animal models of arthritis. The findings demonstrated that treatment with the compound resulted in reduced inflammation markers and improved joint function, highlighting its therapeutic potential in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparación Con Compuestos Similares

Similar compounds to 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid include other isoindole derivatives and indole-based compounds. These compounds share similar structural features but may differ in their biological activities and therapeutic potential . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Similar Compounds

- Indole-3-acetic acid

- 1H-Indole-2-carboxylic acid

- 3-Benzylidene-2-oxoindoline

Actividad Biológica

Overview

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS No. 77960-29-3) is a complex organic compound with the molecular formula and a molecular weight of 267.28 g/mol. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology, where it is studied for its potential therapeutic applications.

The compound's biochemical properties are crucial for understanding its biological activity. It has been shown to interact with various enzymes and proteins, influencing their function. Notably, it inhibits proteases, enzymes that degrade proteins into peptides or amino acids, by binding to their active sites. This inhibition can lead to various biological effects depending on the specific protease involved.

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C16H13NO3 |

| Molecular Weight | 267.28 g/mol |

| Protease Inhibition | Yes (specific proteases) |

| Subcellular Localization | Mitochondria, influencing energy production |

The mechanism of action of this compound involves its ability to bind to specific molecular targets, including receptors and enzymes. This binding modulates their activity, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The exact pathways depend on the biological context and the derivatives being studied .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has shown effectiveness against various viruses by inhibiting their replication mechanisms. For instance, it has been compared with other antiviral agents and demonstrated commendable action against viruses such as the canine distemper virus and others .

Table 2: Antiviral Efficacy Comparison

| Compound Name | Virus Type | IC50 (µM) |

|---|---|---|

| 2-Benzyl-3-oxo-2,3-dihydro... | Canine Distemper Virus | <10 |

| Ribavirin | Hepatitis C Virus | 353.33 |

| Ganciclovir | Cytomegalovirus | <10 |

Anticancer Activity

In vitro studies have indicated that this compound exhibits antiproliferative activity against several human tumor cell lines. The mechanism likely involves the inhibition of cell cycle progression or induction of apoptosis in cancer cells .

Table 3: Anticancer Activity Against Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Study on Antiviral Properties : A study conducted on the efficacy of this compound against canine distemper virus showed a significant reduction in viral load in treated samples compared to controls .

- Anticancer Research : In a clinical trial involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

2-benzyl-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-14-12(7-4-8-13(14)16(19)20)10-17(15)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIYKQCBUSMRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353538 | |

| Record name | 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77960-29-3 | |

| Record name | 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.